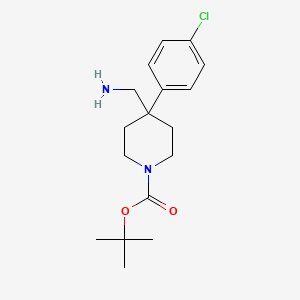

1-Boc-4-(4-chlorophenyl)4-piperidinemethanamine

Description

Significance of Substituted Piperidine (B6355638) Scaffolds in Modern Chemical Research

The utility of the piperidine scaffold is not a recent discovery, but its application continues to expand as synthetic methodologies become more sophisticated. Its prevalence and versatility make it an indispensable tool for medicinal chemists.

The piperidine nucleus is one of the most common heterocyclic fragments found in pharmaceuticals. google.com More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) incorporate this structure, and piperidine derivatives are represented in over twenty different classes of pharmaceuticals. google.comresearchgate.net Their applications span a wide spectrum of therapeutic areas, including antipsychotics, antihistamines, anesthetics, and analgesics. google.com The piperidine substructure is also present in numerous natural products, particularly alkaloids like piperine, the active component in black pepper. google.comnih.gov This widespread presence in both nature and medicine underscores the privileged role of the piperidine scaffold in interacting with biological systems. googleapis.com

The piperidine ring is more than just a common motif; it serves as a highly versatile chemical platform. Its non-aromatic, three-dimensional structure provides a defined spatial arrangement for substituents, a feature that is crucial for precise interactions with biological targets like enzymes and receptors. google.com This '3D shape', combined with a limited number of rotatable bonds, allows for the creation of conformationally restricted molecules, which can lead to higher potency and selectivity. google.com

Furthermore, the piperidine ring can be readily functionalized at various positions, allowing chemists to systematically explore structure-activity relationships (SARs). wikipedia.org By modifying the substituents on the ring, researchers can fine-tune a compound's physicochemical properties, such as solubility and lipophilicity, thereby optimizing its pharmacokinetic profile. wikipedia.org The nitrogen atom within the ring can be protected and deprotected, facilitating multi-step syntheses of complex molecular architectures. wikipedia.org This adaptability makes the piperidine scaffold a foundational building block in the synthesis of new chemical entities for both pharmaceutical and material science applications. wikipedia.orgclockss.org

Defining the Research Scope: 1-Boc-4-(4-chlorophenyl)4-piperidinemethanamine

Within the broad class of piperidine derivatives, specific compounds are synthesized and studied as key intermediates for building more complex, biologically active molecules. This compound is one such compound, whose specific architecture has been designed for further chemical elaboration.

This compound is a substituted piperidine derivative with several key functional groups that define its chemical reactivity and potential applications. Its core structure is the piperidine ring, which is substituted at two positions. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions at the nitrogen while other parts of the molecule are being modified.

The C4 position of the piperidine ring is geminally disubstituted, meaning two substituents are attached to the same carbon atom. These are a 4-chlorophenyl group and an aminomethyl group (-CH₂NH₂). This 4,4-disubstitution pattern creates a quaternary carbon center, which imparts significant conformational rigidity to the molecule.

Below are the key identifiers and properties of the compound. nih.gov

| Property | Value |

| IUPAC Name | tert-butyl 4-(aminomethyl)-4-(4-chlorophenyl)piperidine-1-carboxylate |

| CAS Number | 669068-16-0 |

| Molecular Formula | C₁₇H₂₅ClN₂O₂ |

| Formula Weight | 324.85 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CN)(C2=CC=C(Cl)C=C2)CC1 |

Data sourced from Advanced ChemBlocks Inc. nih.gov

The academic and industrial investigation of this compound is driven by its potential as a sophisticated building block for the synthesis of high-value, biologically active compounds. The rationale for its study is rooted in the strategic combination of its structural features.

The 4,4-disubstituted piperidine core is a motif found in potent pharmacological agents, including analgesics and compounds targeting the central nervous system. google.commdpi.com Research has shown that this substitution pattern can lead to compounds with high affinity for opioid receptors and other neurological targets. google.commdpi.com

Specifically, the architecture of this compound makes it a valuable intermediate for the synthesis of Neurokinin-1 (NK-1) receptor antagonists. nih.govnih.gov NK-1 receptor antagonists, such as aprepitant (B1667566) and L-733,060, are used to treat chemotherapy-induced nausea and are being investigated for other conditions like pain and inflammation. nih.gov The synthesis of these complex molecules often relies on piperidine-based intermediates. mdpi.com

The key features of this compound make it well-suited for this purpose:

The Boc-protected piperidine nitrogen allows for selective reactions at other sites before its removal to enable further functionalization.

The primary amine of the aminomethyl group serves as a crucial reactive handle. It can be acylated or alkylated to build out more complex side chains, a common strategy in developing new therapeutic agents. clockss.org

The 4-chlorophenyl group is a common feature in many drugs. It can participate in crucial binding interactions (such as pi-stacking or hydrophobic interactions) within the target protein's active site. Its presence on the scaffold allows for the exploration of these interactions in novel drug candidates.

In essence, this compound is not typically investigated for its own biological activity, but rather as a versatile and strategically designed precursor. Its synthesis and availability empower medicinal chemists to construct libraries of novel, complex molecules with the potential to become next-generation therapeutics, particularly in the realm of neuropharmacology and antiemetic treatments.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(4-chlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXCGUGIUJAHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 1-Boc-4-(4-chlorophenyl)4-piperidinemethanamine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials.

Identification of Key Disconnections

For 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, the most logical disconnections involve the bonds around the C4 position of the piperidine (B6355638) ring. A primary disconnection is the C-C bond between the piperidine ring and the 4-chlorophenyl group. This suggests a precursor such as an N-protected 4-piperidone and a 4-chlorophenyl organometallic reagent. Another key disconnection is the C-N bond of the aminomethyl group, which can be retrosynthetically traced back to a nitrile or a similar functional group. The N-Boc protecting group is typically introduced to shield the piperidine nitrogen from unwanted reactions during the synthesis.

Strategic Planning for Stereochemical Control

The target molecule, 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, is achiral as the C4 position of the piperidine ring is not a stereocenter. Therefore, specific strategies for stereochemical control are not required for its synthesis. However, should chiral analogs be desired, the synthetic route would need to incorporate asymmetric methods, such as the use of chiral catalysts or auxiliaries, to control the stereochemistry at the desired positions.

Formation of the Piperidine Core

The piperidine ring is a common scaffold in many pharmaceuticals, and numerous methods exist for its construction and functionalization.

Cyclization Reactions for Piperidine Ring Construction

While not the most common approach for this specific target, the piperidine ring can be formed through various cyclization reactions. These methods typically involve the formation of one or two carbon-nitrogen bonds in an intramolecular fashion. For instance, the reductive amination of a δ-amino ketone or the cyclization of a haloamine can lead to the piperidine skeleton. Another approach is the aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of an imine and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.

Synthesis from Precursors such as 4-Piperidone and Derivatives

A highly efficient and common strategy for the synthesis of 4-substituted piperidines, including 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, starts with N-Boc-4-piperidone. google.comchemicalbook.comcaymanchem.com This approach offers a convergent and flexible route to the target molecule.

The synthesis typically proceeds as follows:

Addition of the 4-chlorophenyl group: N-Boc-4-piperidone is reacted with a 4-chlorophenyl organometallic reagent, such as 4-chlorophenylmagnesium bromide (a Grignard reagent) or 4-chlorophenyllithium. This reaction adds the 4-chlorophenyl group to the carbonyl carbon of the piperidone, forming the tertiary alcohol, 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.

Introduction of the aminomethyl group: The hydroxyl group is then converted to the aminomethyl group. A common method involves a two-step sequence. First, the hydroxyl group is displaced by a cyanide ion, often using a reagent like sodium cyanide, to form the nitrile intermediate, 1-Boc-4-(4-chlorophenyl)-4-piperidinecarbonitrile.

Reduction of the nitrile: The final step is the reduction of the nitrile group to a primary amine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield the final product, 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine.

| Step | Starting Material | Reagent(s) | Product |

| 1 | N-Boc-4-piperidone | 1. 4-chlorophenylmagnesium bromide 2. H₂O | 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine |

| 2 | 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine | NaCN | 1-Boc-4-(4-chlorophenyl)-4-piperidinecarbonitrile |

| 3 | 1-Boc-4-(4-chlorophenyl)-4-piperidinecarbonitrile | 1. LiAlH₄ 2. H₂O | 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine |

Incorporation of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The N-Boc group is typically introduced by treating the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate. google.com

In the synthesis starting from 4-piperidone, the Boc group is generally introduced early in the sequence. 4-Piperidone hydrochloride is reacted with (Boc)₂O to afford N-Boc-4-piperidone. chemicalbook.com This step is crucial as it protects the piperidine nitrogen from participating in subsequent reactions, such as the Grignard addition, and improves the solubility of the intermediates in organic solvents.

| Starting Material | Reagent | Base | Product |

| 4-Piperidone hydrochloride | Di-tert-butyl dicarbonate | Triethylamine or NaOH | N-Boc-4-piperidone |

Introduction of the 4-(4-chlorophenyl) Substituent

A crucial step in the synthesis is the attachment of the 4-chlorophenyl group to the fourth position of the piperidine ring.

The introduction of an aryl group at the C4 position of a piperidine ring is a common transformation in medicinal chemistry. Phenylpiperidines are a class of chemical compounds where a phenyl group is directly attached to a piperidine ring. Specifically, 4-phenylpiperidine (B165713) derivatives have shown a range of pharmacological activities, including effects on the central nervous system. wikipedia.org

One prevalent strategy involves the use of N-protected 4-piperidone as a starting material. The aryl group can be introduced via a Grignard reaction or other organometallic additions to the ketone, followed by dehydration and subsequent reduction of the resulting double bond.

Another modern approach involves the C4-selective (hetero)arylation of pyridines. This can be achieved using N-aminopyridinium salts, which react with electron-rich (hetero)aryl groups at room temperature in the presence of a base, eliminating the need for a catalyst or oxidant. nih.gov This method allows for the direct installation of the aryl moiety onto the pyridine (B92270) ring, which can then be reduced to the corresponding piperidine.

A general strategy for accessing N-(hetero)arylpiperidines utilizes a pyridine ring-opening and ring-closing approach through Zincke imine intermediates. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This process generates pyridinium salts from a variety of substituted pyridines and (heteroaryl)anilines, which can then be converted to the desired N-(hetero)arylpiperidine derivatives through hydrogenation or nucleophilic additions. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

The presence of a chlorine atom on the phenyl ring is a key structural feature of the target molecule. Halogenation is a common strategy in pharmacology to enhance the affinity of a compound for its target receptor and to increase its hydrophobicity, which can improve its ability to pass through cell membranes. mdpi.com

In the synthesis of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, the chloro-substituent is typically introduced by starting with a pre-halogenated precursor, such as 4-chlorobenzonitrile or a 4-chlorophenyl Grignard reagent. This avoids the need for a separate halogenation step on the assembled piperidine ring system, which could lead to issues with regioselectivity and the need for protecting groups.

Elaboration of the Methanamine Functionality

The final key structural element is the aminomethyl group at the C4 position.

Reductive amination is a widely used and powerful method for the formation of carbon-nitrogen bonds. harvard.edu This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu

In the context of synthesizing 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, a common precursor is a ketone. The synthesis of aminoethyl-substituted piperidine derivatives can involve the homologation of a ketone to an aldehyde, which is then subjected to reductive amination with various primary and secondary amines using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edunih.gov

The double reductive amination of dicarbonyl compounds is another efficient method for accessing the piperidine skeleton. chim.it For the synthesis of the primary amine in the target molecule, a common strategy involves the reduction of a nitrile group. Starting from 1-Boc-4-cyano-4-(4-chlorophenyl)piperidine, the nitrile can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the desired primary amine.

| Precursor | Reagent | Product |

| 1-Boc-4-cyano-4-(4-chlorophenyl)piperidine | Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation | 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine |

| Aldehyde | Primary or Secondary Amine, Sodium Triacetoxyborohydride | Secondary or Tertiary Amine |

While reductive amination of a nitrile is a primary route, other methods can be employed to introduce the aminomethyl group. One such method is the Hofmann rearrangement of a primary amide. The corresponding carboxamide precursor, 1-Boc-4-(4-chlorophenyl)piperidine-4-carboxamide, can be treated with a suitable reagent like bromine in the presence of a strong base to afford the primary amine.

Another approach involves the Gabriel synthesis, starting from a 4-(halomethyl) derivative. The 1-Boc-4-(4-chlorophenyl)-4-(bromomethyl)piperidine could be reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

An efficient method for the synthesis of 1,2-diamines from aldehydes involves a proline-catalyzed asymmetric α-amination followed by reductive amination. acs.org This methodology has been applied to the synthesis of 2-aminomethyl piperidines. acs.org

Multi-Component and Advanced Synthetic Transformations

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted piperidines. taylorfrancis.comacs.org These one-pot reactions combine three or more reactants to form a product that contains substantial portions of all the starting materials. researchgate.net

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.com For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines. researchgate.net Another example is a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com While not directly leading to 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, these MCRs provide a versatile platform for accessing diverse piperidine scaffolds that could potentially be adapted for the synthesis of the target compound or its analogs.

Advanced synthetic transformations, such as those inspired by biosynthesis, have also been developed. A stereoselective three-component vinylogous Mannich-type reaction has been used to assemble multi-substituted chiral piperidines, showcasing the power of modern synthetic methods in creating complex heterocyclic systems. rsc.org

One-Pot Reactions for Piperidine Scaffold Assembly

One-pot reactions offer a streamlined approach to the synthesis of complex molecules by combining multiple reaction steps into a single sequence without the isolation of intermediates. This strategy improves efficiency by reducing reaction time, solvent usage, and purification steps. For the assembly of piperidine scaffolds, several one-pot methodologies have been developed.

A notable example is the four-component condensation reaction for the synthesis of functionalized piperid-4-ones. acs.orgnih.gov This method involves the reaction of a tosyl imine with diketene in the presence of titanium tetrachloride (TiCl₄) and methanol (B129727), followed by the addition of an aldehyde. acs.orgnih.gov This approach allows for the construction of 2,6-disubstituted piperid-4-ones in good yields. acs.org Although this method does not directly yield the 4,4-disubstituted pattern of the target compound, it demonstrates the feasibility of multicomponent reactions in rapidly building the piperidine core. The resulting piperid-4-one could then potentially be further functionalized at the C4 position.

Another one-pot strategy involves the synthesis of piperidines and pyrrolidines from halogenated amides. This method integrates amide activation, reduction of a nitrile intermediate, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions. mdpi.com

While a specific one-pot synthesis for 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine has not been detailed in the reviewed literature, the principles of these multicomponent and tandem reactions provide a foundation for developing such a route. A hypothetical one-pot approach could involve the reaction of a suitable nitrogen-containing precursor with reagents that introduce the 4-(4-chlorophenyl) and the aminomethyl groups in a sequential or concerted manner.

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Four-Component Condensation | Tosyl imine, diketene, TiCl₄, aldehyde | 2,6-disubstituted piperid-4-ones | acs.orgnih.gov |

| Tandem Amide Activation/Cyclization | Halogenated amides, 2-fluoropyridine, Tf₂O, NaBH₄ | N-substituted piperidines | mdpi.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and process control. flinders.edu.au The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. durham.ac.uk

The application of continuous flow technology to the synthesis of pharmaceutical intermediates is an active area of research. rsc.org For instance, a two-step continuous flow sequence has been developed for the synthesis of a key olefinic piperidine intermediate. durham.ac.uk This process involved the use of solid-supported scavengers to facilitate in-line purification, demonstrating the potential for creating streamlined, multi-step syntheses. durham.ac.uk

While a specific continuous flow synthesis of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine has not been reported, the principles of flow chemistry can be applied to its synthesis. A potential flow process could involve the telescoped synthesis from a suitable starting material, such as a 4-substituted piperidine derivative. Each step of the synthesis, such as the introduction of the 4-chlorophenyl group and the aminomethyl functionality, could be performed in sequential flow reactors with in-line purification to generate the final product in a continuous manner. This would offer significant advantages over traditional batch processing, particularly for large-scale production.

| Parameter | Advantage in Flow Chemistry |

|---|---|

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. |

| Mass Transfer | Efficient mixing leading to faster reaction rates. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |

| Scalability | Production can be scaled by running the system for longer durations. |

| Process Control | Precise control over reaction parameters leading to higher reproducibility. |

Kinetic Resolution and Asymmetric Synthesis Strategies for Related Chiral Piperidines

The development of enantioselective methods for the synthesis of chiral piperidines is of high importance, as the stereochemistry of a molecule can significantly impact its biological activity. 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine possesses a quaternary stereocenter at the C4 position, making its asymmetric synthesis a challenge.

Kinetic Resolution:

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. While no specific kinetic resolution for the target compound has been described, general methods for the kinetic resolution of substituted piperidines have been developed. These often involve enzymatic or chiral catalyst-mediated reactions that preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Asymmetric Synthesis:

The direct asymmetric synthesis of piperidines with a C4-quaternary stereocenter is a more desirable approach as it can theoretically provide a 100% yield of the desired enantiomer. Several strategies for the enantioselective synthesis of molecules with quaternary stereocenters have been reported, which could be adapted for the synthesis of the target compound. nih.gov

One potential route could be analogous to the synthesis of tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate. rsc.org A prochiral starting material, such as N-Boc-4-(4-chlorophenyl)piperid-4-ene, could undergo an asymmetric transformation to introduce the aminomethyl group stereoselectively. For example, an asymmetric hydrocyanation followed by reduction of the nitrile would install the aminomethyl group and create the chiral center.

Alternatively, an asymmetric conjugate addition of a cyanide equivalent to an α,β-unsaturated precursor in the presence of a chiral catalyst could establish the quaternary stereocenter. Subsequent reduction of the nitrile would then yield the desired aminomethyl group. The choice of chiral catalyst, such as a chiral metal complex or an organocatalyst, would be crucial for achieving high enantioselectivity.

Another approach could involve the enantioselective alkylation of a suitable piperidine-derived enolate with a reagent that delivers the 4-chlorophenyl group. The stereochemical outcome would be controlled by a chiral auxiliary or a chiral ligand on the metal catalyst.

| Strategy | Description | Key Transformation |

|---|---|---|

| Asymmetric Hydrocyanation | Addition of a cyanide source to a prochiral enone or imine. | Stereoselective formation of a C-CN bond. |

| Asymmetric Conjugate Addition | Addition of a nucleophile to an α,β-unsaturated system. | Stereoselective formation of a C-C bond at the β-position. |

| Enantioselective Alkylation | Alkylation of a prochiral enolate or equivalent. | Stereoselective formation of a C-C bond α to a carbonyl or nitrile. |

Reaction Optimization and Mechanistic Investigations

Catalytic Systems in Piperidine (B6355638) Synthesis

Catalysis is fundamental to the efficient construction of the piperidine ring and the introduction of its substituents. Both metal-based and acid-based catalytic systems are extensively employed to facilitate key bond-forming reactions.

Metal catalysts are pivotal in synthesizing the 4-arylpiperidine framework. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, provide a direct method for forging the C-C bond between a piperidine ring and an aryl group. deepdyve.com High-throughput experimentation has been used to identify effective palladium catalysts for coupling piperidine nucleophiles with five-membered heteroaromatic bromides, a strategy applicable to aryl halides. acs.org For instance, the coupling of N-Boc-piperazine with aryl halides using a Pd₂(dba)₃/BINAP system highlights a common approach for C-N bond formation, and similar principles apply to C-C bond formation. researchgate.net

Another primary route involves the hydrogenation of pyridine (B92270) precursors. This transformation is typically accomplished using heterogeneous catalysts under hydrogen pressure. A variety of metal catalysts have proven effective, with the choice of catalyst influencing reaction conditions and selectivity. dtic.mil Rhodium on carbon (Rh/C) has been shown to catalyze the complete hydrogenation of aromatic rings, including pyridines, at 80°C and 5 atm of H₂ pressure in water. organic-chemistry.org Ruthenium and nickel catalysts are also widely used; nickel silicide and heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of substituted pyridines. nih.gov The reduction of pyridine N-oxides to piperidines can be efficiently achieved using palladium on carbon with ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent. organic-chemistry.org

Table 1: Comparison of Metal-Catalyzed Hydrogenation Systems for Piperidine Synthesis

| Catalyst | Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 10% Rh/C | Pyridines | 5 atm H₂, 80°C, Water | Mild conditions, applicable to various heteroaromatics. | organic-chemistry.org |

| Ruthenium (heterogeneous) | Multi-substituted pyridines | Not specified | Provides high diastereoselective cis-hydrogenation. | nih.gov |

| Nickel Silicide | Substituted pyridines | Not specified | Novel catalyst for pyridine hydrogenation. | nih.gov |

| Nickel | Pyridine | 170-200°C | Common industrial method for piperidine production. | dtic.mil |

| Palladium on Carbon (Pd/C) | Pyridine N-oxides | Ammonium formate | Efficient transfer hydrogenation method. | organic-chemistry.org |

Lewis and Brønsted acids are instrumental in catalyzing cyclization reactions to form the piperidine ring. Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can effectively catalyze the ring-opening of N,O-acetals, leading to the formation of acyclic iminium ion intermediates that can be trapped to form substituted piperidines. acs.org Ferric chloride has been shown to act as a dual-role catalyst, serving as both a Lewis acid and a nucleophile in the E-selective cyclization of alkynes to produce alkylidene piperidines. nih.gov Scandium triflate (Sc(OTf)₃) is another effective Lewis acid catalyst used in [4+2] cycloaddition reactions to access spiro[piperidine-3,2'-oxindoles]. rsc.org

A fascinating aspect of acid catalysis is the ability to switch diastereoselectivity by choosing between a Lewis acid and a Brønsted acid. acs.org In the synthesis of 3,4-disubstituted piperidines, catalysis of carbonyl ene cyclization with the Lewis acid methyl aluminum dichloride preferentially yields trans products. In contrast, using a Brønsted acid like hydrochloric acid for a Prins cyclization under different temperature conditions affords the cis products with high diastereoselectivity. acs.org

Table 2: Diastereoselectivity Control via Acid Catalysis

| Catalyst Type | Specific Catalyst | Reaction Type | Primary Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Lewis Acid | Methyl aluminum dichloride | Carbonyl Ene Cyclization | trans-piperidine | Up to 93:7 | acs.org |

| Brønsted Acid | Hydrochloric acid | Prins Cyclization | cis-piperidine | Up to 98:2 | acs.org |

Solvent Effects and Reaction Medium Considerations

The reaction medium significantly impacts the kinetics, mechanism, and selectivity of piperidine synthesis. The polarity of the solvent can affect the stability of reactants and transition states. ajgreenchem.com For instance, in a kinetic study of a multi-component reaction to form substituted piperidines, the reaction rate was found to be faster in ethanol (B145695) (dielectric constant ε = 24.55) than in methanol (B129727) (ε = 32.70), despite methanol's higher polarity. This suggests that specific solvent-solute interactions, rather than just bulk polarity, govern the reaction kinetics. ajgreenchem.com

The use of water as a solvent is a key consideration in green chemistry approaches. It has been shown to be a viable medium for the hydrogenation of substituted pyridines and can prevent the racemization of enantioenriched substrates in certain iridium-catalyzed reactions, leading to highly enantioselective products. nih.gov Piperidine itself is highly soluble in water and various organic solvents like alcohols and ethers, but has limited solubility in nonpolar solvents such as hexane (B92381). solubilityofthings.com This solubility profile makes it a versatile component in many reaction systems. solubilityofthings.com

Temperature and Pressure Dependencies in Synthetic Protocols

Temperature and pressure are critical physical parameters that must be optimized for many synthetic routes to piperidines. Catalytic hydrogenation of pyridine rings, a common industrial method, often requires elevated temperatures (170-200°C) and high pressures of hydrogen gas. dtic.mil However, recent developments have focused on milder conditions. For example, rhodium-catalyzed hydrogenation can proceed at a relatively mild 80°C and 5 atm of H₂. organic-chemistry.org

Temperature can also be a tool to control reaction selectivity. In the acid-catalyzed cyclizations of certain aldehydes to form 3,4-disubstituted piperidines, temperature dictates the outcome. Lewis acid-catalyzed reactions at -78°C favor the cis diastereoisomer, while the same reaction in refluxing chloroform (B151607) yields the trans product. acs.org This demonstrates a strong temperature dependency on the kinetic versus thermodynamic control of the reaction pathway.

Mechanistic Pathways of Key Bond-Forming Reactions (e.g., Nucleophilic Attacks, Reductions, Cyclizations)

The construction of the 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine scaffold involves several key bond-forming reactions, each with a distinct mechanistic pathway.

Cyclization via Iminium Intermediates: A common strategy for forming the piperidine ring involves the cyclization of a linear precursor. Lewis acid catalysis can promote the formation of an acyclic iminium ion from an N,O-acetal. acs.org This electrophilic intermediate then undergoes an intramolecular nucleophilic attack by a tethered nucleophile to close the ring. This pathway is central to Prins and carbonyl ene cyclizations. acs.org

Palladium-Catalyzed Cross-Coupling: The mechanism for forming the aryl-piperidine bond via a palladium catalyst involves a well-established catalytic cycle. The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with an organometallic piperidine reagent (e.g., organozinc in Negishi coupling). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. nih.gov

Cascade Reactions: The synthesis of polysubstituted piperidines can be achieved efficiently through cascade or domino reactions. One such pathway is a Michael/Mannich cascade, where a series of sequential reactions (conjugate addition followed by an aminoalkylation) occur in one pot to rapidly build molecular complexity. nih.gov

Reductive Amination: This is a fundamental C-N bond-forming reaction used to construct the piperidine ring or add substituents. It involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ. nih.gov This method is frequently used in [5+1] annulations to build the piperidine skeleton. nih.gov

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. For 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H NMR and ¹³C NMR, chemists can map the electronic environment of each proton and carbon atom.

For 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present. The tert-butyl group of the Boc protector typically appears as a sharp singlet integrating to nine protons in the upfield region. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with adjacent protons. The aminomethyl (-CH₂NH₂) protons would be expected to appear as a singlet or a broad singlet, while the aromatic protons on the 4-chlorophenyl ring typically show a characteristic pair of doublets, indicative of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected resonances would include those for the carbonyl and quaternary carbons of the Boc group, the distinct carbons of the piperidine ring, the aminomethyl carbon, and the four unique carbon signals of the 4-chlorophenyl group.

Table 1: Representative NMR Data (Note: Specific chemical shifts (δ) can vary based on the solvent and instrument used. The following is a generalized representation of expected data.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 |

| Piperidine (CH₂) | 1.50-2.00 (m), 3.00-3.80 (m) | 35-50 |

| Aminomethyl (CH₂NH₂) | ~2.70 (s, 2H) | ~45-55 |

| Aromatic (Ar-H) | ~7.30 (d, 2H), ~7.40 (d, 2H) | 128-135 |

| Quaternary C4 | - | 40-50 |

| Boc (C=O) | - | ~154.7 |

| Boc (quaternary C) | - | ~79.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine (C₁₇H₂₅ClN₂O₂), the molecular weight is 324.85 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 325.8. The presence of a chlorine atom is typically confirmed by an isotopic peak [M+H+2]⁺ at m/z ≈ 327.8, with an intensity approximately one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways observed in the mass spectrum often involve the loss of the Boc group or parts of it. For instance, the loss of the entire tert-butoxycarbonyl group would result in a significant fragment.

Table 2: Expected Mass Spectrometry Data

| m/z (charge-to-mass ratio) | Interpretation |

| ~325.8 | [M+H]⁺ (protonated molecule with ³⁵Cl) |

| ~327.8 | [M+H]⁺ (isotopic peak with ³⁷Cl) |

| ~269.8 | [M - C₄H₈ + H]⁺ (Loss of isobutylene (B52900) from Boc group) |

| ~225.8 | [M - Boc + H]⁺ (Loss of the entire Boc group) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

The IR spectrum of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine would display several key absorption bands. A strong band around 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate (B1207046) (Boc group). The N-H stretching vibrations of the primary amine (-NH₂) are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would appear just below and above 3000 cm⁻¹, respectively.

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2850-3000 | C-H stretch | Aliphatic (Piperidine, Boc) |

| ~1690 | C=O stretch | Carbamate (Boc group) |

| ~1590 | C=C stretch | Aromatic Ring |

| ~1160 | C-N stretch | Amine/Carbamate |

| ~830 | C-H bend | Aromatic (para-substituted) |

| ~750 | C-Cl stretch | Aryl Chloride |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to the practical application of synthetic chemistry, allowing for the monitoring of reactions, assessment of product purity, and isolation of the target compound from reaction mixtures.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. The compound's polarity dictates its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Due to the presence of the polar amine group and the nonpolar Boc and chlorophenyl groups, a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol (B129727), is typically effective. The spots on the TLC plate are often visualized using UV light or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.

Column Chromatography for Purification

For purification on a larger scale, column chromatography is the standard technique. A slurry of silica gel is packed into a glass column, and the crude reaction mixture is loaded onto the top. The same solvent system developed during TLC analysis, or one with slightly lower polarity, is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel. Fractions are collected and analyzed by TLC to identify those containing the pure 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine. The Boc protecting group is generally stable to the mildly acidic nature of standard silica gel, allowing for effective purification without significant degradation of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the assessment of the purity of 1-Boc-4-(4-chlorophenyl)4-piperidinemethanamine. This method is widely employed in academic and industrial settings to separate, identify, and quantify each component in a mixture. For the compound , reverse-phase HPLC is a commonly utilized mode.

In a typical research setting, the analysis would involve dissolving a precisely weighed sample of the compound in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water. This solution is then injected into the HPLC system. The separation is achieved on a stationary phase, often a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The gradient of the mobile phase can be optimized to ensure a good resolution of the main compound peak from any impurities.

The detection is frequently carried out using an ultraviolet (UV) detector set at a wavelength where the chromophores in the molecule, such as the phenyl ring, exhibit strong absorbance. The purity of the sample is then determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. While specific, detailed research findings on the HPLC analysis of this particular compound are not extensively published in publicly accessible academic literature, the general parameters for a compound of this nature can be extrapolated.

Table 1: Illustrative HPLC Parameters for Purity Analysis | Parameter | Value | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Detection | UV at 220 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |

This table represents a hypothetical set of parameters and is intended for illustrative purposes, as specific research data for this compound is not publicly available.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₇H₂₅ClN₂O₂, the theoretical elemental composition can be calculated.

The analysis is performed using a dedicated elemental analyzer, where a small, accurately weighed sample of the compound is combusted at a high temperature. The resulting combustion gases (such as CO₂, H₂O, and N₂) are then separated and quantified by a detector. The percentage of each element is calculated from these measurements. The experimentally determined percentages should closely match the theoretical values for the proposed formula, typically within a margin of ±0.4%, to confirm the elemental composition and the absence of significant inorganic or solvent impurities.

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 62.86 | Data not available in published literature |

| Hydrogen (H) | 7.76 | Data not available in published literature |

| Chlorine (Cl) | 10.91 | Data not available in published literature |

| Nitrogen (N) | 8.62 | Data not available in published literature |

| Oxygen (O) | 9.85 | Data not available in published literature |

The experimental data for this specific compound is not available in publicly accessible research. The table illustrates the expected format of such a comparison.

Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a crystal structure for this compound has not been deposited in public crystallographic databases, a hypothetical analysis would reveal key structural features. These would include the conformation of the piperidine ring (likely a chair conformation), the orientation of the 4-chlorophenyl and aminomethyl groups relative to the piperidine ring, and the geometry of the Boc-protecting group. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the crystal packing.

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available in published literature |

| Space Group | Data not available in published literature |

| Unit Cell Dimensions | |

| a (Å) | Data not available in published literature |

| b (Å) | Data not available in published literature |

| c (Å) | Data not available in published literature |

| α (°) | Data not available in published literature |

| β (°) | Data not available in published literature |

| γ (°) | Data not available in published literature |

| Volume (ų) | Data not available in published literature |

| Z | Data not available in published literature |

This table outlines the type of data obtained from a crystallographic study. Specific experimental data for this compound is not publicly available.

Role and Utility in Chemical Research and Synthesis

Function as a Scaffold and Building Block in Organic Synthesis

In the field of organic synthesis, 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine serves as a quintessential building block. Its pre-constructed, sterically hindered core allows chemists to bypass the often-challenging synthesis of quaternary carbon centers. The primary amine functions as a versatile nucleophile, ready for a variety of elaboration reactions such as acylation, alkylation, reductive amination, and arylation. These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.

Simultaneously, the Boc-protected piperidine (B6355638) nitrogen can be deprotected under acidic conditions to reveal a secondary amine. This site can then be functionalized, for instance, through N-alkylation or N-arylation, to introduce another point of diversity. This dual functionality makes the compound a powerful tool for constructing molecules with precisely controlled architectures.

Applications in the Construction of Advanced Organic Molecules

The utility of this building block extends to the synthesis of sophisticated molecular structures, particularly those relevant to the pharmaceutical industry.

While specific examples detailing the use of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, its structure is ideally suited for such applications. The aminomethyl side chain can be readily incorporated into new heterocyclic rings. For example, reaction with appropriate bifunctional electrophiles could lead to the formation of pyrimidines, benzodiazepines, or other fused heterocyclic systems where the piperidine core serves as a key anchoring scaffold. The 4,4-disubstituted pattern is a common feature in spiropiperidines, a class of compounds gaining popularity in drug discovery for their ability to explore three-dimensional chemical space.

The compound is an excellent starting point for the generation of diversified chemical libraries for high-throughput screening. By leveraging the differential reactivity of its two amine groups, chemists can employ combinatorial strategies. For instance, a library of amides can be created by reacting the primary amine with a diverse set of carboxylic acids. Subsequently, the Boc group can be removed, and the resulting secondary amine can be reacted with another set of building blocks, such as alkyl halides or sulfonyl chlorides. This approach allows for the rapid generation of a large number of unique analogues from a single, advanced precursor, facilitating the exploration of structure-activity relationships (SAR).

Exploration in Chemical Probe Synthesis and Scaffold Diversification

The development of chemical probes to investigate biological pathways and the diversification of existing scaffolds to discover new therapeutic agents are key activities in chemical biology and medicinal chemistry.

The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in numerous central nervous system (CNS) active agents and receptor antagonists, such as CCR2 antagonists. The rational design of new structural analogues often involves modifying this core to enhance potency, selectivity, or pharmacokinetic properties. 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine provides a platform for such designs. The chlorophenyl group can be modified via cross-coupling reactions, or the entire phenyl group could be replaced to probe interactions within a biological target's binding pocket. The aminomethyl linker can be extended or constrained to optimize the orientation of appended functional groups.

A variety of synthetic strategies can be applied to modify the core structure of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine. The aromatic ring is amenable to electrophilic substitution reactions, although the directing effects of the chloro-substituent must be considered. More versatile modifications can be achieved through modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, by first converting the chloro-substituent to a more reactive group if necessary.

Further diversification can be achieved by targeting the piperidine ring itself, though this is often more challenging. Advanced techniques in C-H activation could potentially allow for functionalization at other positions on the piperidine ring, leading to novel scaffolds with distinct pharmacological profiles. The primary amine also offers a handle for intramolecular reactions, enabling the construction of bicyclic or spirocyclic systems that rigidly constrain the molecule's conformation.

Impact of Structural Changes on Synthetic Tractability

The synthetic tractability of "1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine" is intricately linked to its molecular architecture. Modifications to the tert-butyloxycarbonyl (Boc) protecting group, the 4-chlorophenyl substituent, and the piperidine core can significantly influence the efficiency, and potential steric and electronic challenges encountered during its synthesis.

The Role and Influence of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. researchgate.net In the synthesis of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, the Boc group serves a crucial role in modulating the reactivity of the piperidine nitrogen.

Steric Hindrance: The bulky nature of the Boc group can sterically hinder certain reactions. researchgate.net For instance, in reactions involving nucleophilic addition to the piperidine ring or functionalization at the C4 position, the steric bulk of the Boc group can influence the approach of reagents. This steric hindrance can, in some cases, be advantageous by providing diastereoselectivity, but it can also necessitate more forcing reaction conditions or lead to lower yields. Studies on related N-Boc protected piperidines have shown that the carbamate (B1207046) can adopt different conformations, which may influence the reactivity of adjacent functional groups.

Electronic Effects: Electronically, the Boc group is electron-withdrawing, which decreases the nucleophilicity of the piperidine nitrogen. This deactivation is essential for preventing undesired side reactions at the nitrogen atom during the introduction of substituents onto the piperidine ring.

Alternative Protecting Groups: The choice of protecting group can have a profound effect on reactivity and diastereoselectivity. researchgate.net While the Boc group is common, other protecting groups such as benzyloxycarbonyl (Cbz) or tosyl (Ts) could be employed. A Cbz group, for example, is removable by hydrogenolysis, offering an alternative deprotection strategy. A tosyl group, being strongly electron-withdrawing, would further decrease the nucleophilicity of the piperidine nitrogen. The selection of an alternative protecting group would be dictated by the specific reaction conditions required in the synthetic sequence and the desired orthogonality of protecting group removal.

Influence of the 4-Chlorophenyl Substituent

The 4-chlorophenyl group at the C4 position of the piperidine ring significantly impacts the electronic environment of the molecule and can influence the course of synthetic transformations.

Electronic Impact: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the piperidine ring and adjacent functional groups. This electron-withdrawing nature can affect the acidity of protons alpha to the aryl ring and the susceptibility of the aromatic ring to further substitution. For instance, in cross-coupling reactions to introduce the aryl group, the electronic nature of the substituent can affect the reaction rate and yield.

Electron-Donating Groups (e.g., methoxy, methyl): The presence of electron-donating groups would increase the electron density of the phenyl ring, potentially making it more susceptible to electrophilic aromatic substitution but could also alter the reactivity of the piperidine ring in other synthetic steps.

Modifications to the Piperidine Ring

The piperidine scaffold is a common motif in many biologically active compounds. nih.gov Alterations to the piperidine ring of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine would present significant synthetic challenges and opportunities.

Introduction of Substituents: The introduction of additional substituents on the piperidine ring would increase molecular complexity and could necessitate the development of stereoselective synthetic methods. For example, installing a substituent at the C3 or C5 position would create new stereocenters, requiring careful control of stereochemistry during the synthesis.

Ring Size Variation: Homologation or contraction of the piperidine ring to form azepane or pyrrolidine (B122466) analogues, respectively, would require a completely different synthetic strategy. The synthesis of these related heterocyclic systems often involves distinct cyclization methods and starting materials. The challenges associated with the synthesis of other saturated N-heterocycles, such as piperazines, highlight the unique reactivity of each ring system. beilstein-journals.org

Synthetic Accessibility of Analogues: The synthesis of analogues with modifications to the piperidine ring often starts from different precursors. For instance, the synthesis of a 4-aminomethylpyrrolidine analogue would likely begin with a suitably substituted pyrrolidinone or proline derivative.

Future Perspectives in Research and Chemical Innovation

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of complex molecules like 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine and its derivatives, future research is geared towards developing more sustainable and efficient synthetic routes.

Key areas of development include:

Biocatalysis: The use of enzymes (biocatalysts) offers a promising green alternative to traditional chemical catalysts. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, are being explored for the asymmetric synthesis of substituted piperidines. nih.gov This method can lead to high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an efficient method for the one-pot synthesis of nitrogen-containing heterocycles like piperidines. organic-chemistry.org This technique can significantly reduce reaction times, improve yields, and often allows for reactions in greener solvents like water. organic-chemistry.org

Sustainable Catalysts and Solvents: Research is focused on replacing hazardous reagents and solvents. This includes the development of reusable catalysts, such as nanomagnetite (Fe3O4), and employing solvent-free reaction conditions or using water as a solvent. ajchem-a.com One-pot synthesis and multicomponent reactions are also key strategies that reduce waste by minimizing intermediate purification steps. ajchem-a.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Methods like N-heterocyclization of primary amines with diols catalyzed by iridium complexes are being developed for the efficient synthesis of cyclic amines with high atom economy. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Piperidines

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Catalysts | Often uses heavy metals, strong acids/bases. | Biocatalysts (enzymes), reusable solid catalysts (e.g., Pd/C), metal complexes. nih.govorganic-chemistry.org |

| Solvents | Often relies on volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. ajchem-a.com |

| Energy | Conventional heating, often for extended periods. | Microwave irradiation, ultrasound, reducing reaction times. organic-chemistry.orgajchem-a.com |

| Efficiency | Multi-step processes with intermediate purification. | One-pot synthesis, multicomponent reactions, continuous flow processes. organic-chemistry.org |

| Byproducts | Can generate significant hazardous waste. | Designed to minimize waste and improve atom economy. |

Leveraging Computational Chemistry for Reaction Prediction and Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, these methods can accelerate the design of new synthetic routes and the discovery of novel, related compounds with desired properties.

Reaction Prediction: Theoretical calculations can provide insights into reaction mechanisms, helping to predict the feasibility and outcome of new synthetic pathways. rsc.org This allows chemists to identify the most promising routes before undertaking extensive experimental work, saving time and resources.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore analyses are used to understand the structural features of piperidine (B6355638) derivatives that are crucial for their biological activity. benthamscience.com By analyzing properties like van der Waals surface area and partial charges, researchers can design new molecules with potentially enhanced efficacy. benthamscience.comresearchgate.net For instance, these models can predict how modifications to the chlorophenyl or aminomethyl groups on the piperidine ring will affect the molecule's interaction with a biological target.

Molecular Docking: This technique predicts the binding orientation of a molecule to a target protein. For derivatives of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine, docking studies can elucidate binding affinities and interaction patterns with enzymes or receptors, guiding the rational design of more potent and selective compounds. tandfonline.comnih.gov Studies on similar piperidine derivatives have successfully used molecular docking to identify potent inhibitors for targets like the µ-opioid receptor. tandfonline.comrawdatalibrary.net

Table 2: Application of Computational Tools in Piperidine Derivative Research

| Computational Method | Application | Potential Impact on 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine Research |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. nih.gov | Design of derivatives with improved target specificity and potency. tandfonline.com |

| QSAR Analysis | Correlates chemical structure with biological activity. benthamscience.com | Identification of key structural motifs for desired activity, guiding structural modifications. |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. benthamscience.com | Design of novel scaffolds that retain key interaction points but have different core structures. |

| Molecular Dynamics | Simulates the movement of the molecule and its target over time. | Understanding the stability of the ligand-receptor complex and guiding optimization. |

Integration with Automation and High-Throughput Synthesis Methodologies

To accelerate the drug discovery process, the integration of automation and high-throughput synthesis is crucial. These technologies enable the rapid synthesis and screening of large libraries of compounds, which is highly relevant for exploring the chemical space around the 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine scaffold.

Automated Synthesis: Automated platforms can perform multi-step syntheses with high precision and reproducibility. For piperidine derivatives, automated flash chromatography is already used for purification, and further integration can streamline the entire synthesis process. nih.gov

Flow Chemistry: Continuous flow reactions offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. organic-chemistry.org A practical continuous flow reaction has been developed for producing enantioenriched α-substituted piperidines, demonstrating the utility of this approach for creating derivatives efficiently and showcasing its potential for industrial scale-up. organic-chemistry.org

High-Throughput Screening (HTS): By combining automated synthesis with HTS, researchers can rapidly create and evaluate large libraries of derivatives based on the core structure of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine. This allows for the swift identification of compounds with optimal activity and properties.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging to scale up. | Easily scalable by extending reaction time. organic-chemistry.org |

| Safety | Handling large volumes of reagents can be hazardous. | Small reaction volumes enhance safety and heat control. |

| Control | Less precise control over temperature and mixing. | Superior control over reaction parameters. |

| Efficiency | Can involve lengthy reaction and workup times. | Can provide products within minutes with potential for in-line purification. organic-chemistry.org |

Potential as a Template for Novel Chemical Entities

The core structure of 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine serves as an excellent starting point or template for the design of novel chemical entities. A key strategy in modern medicinal chemistry is "scaffold hopping," where the central molecular core is replaced with a different, isofunctional scaffold to develop new compounds with improved properties. nih.govchemrxiv.org

Privileged Scaffold: The substituted piperidine ring is a well-established privileged scaffold in medicinal chemistry, known for its presence in numerous pharmaceuticals. ajchem-a.com This makes it a reliable foundation for building new therapeutic agents.

Scaffold Hopping Strategy: Starting from the 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine structure, scaffold hopping can be used to discover new lead compounds that retain the key pharmacophoric features but possess a different core. nih.gov This can lead to compounds with improved pharmacokinetic properties, better metabolic stability, or novel intellectual property. nih.gov For example, replacing a phenyl ring with a pyridyl ring can enhance metabolic stability.

Fragment-Based Drug Discovery (FBDD): Fragments of the molecule, such as the 4-(4-chlorophenyl)piperidine (B1270657) moiety, can be used in FBDD campaigns. By identifying how these small fragments bind to a biological target, they can be grown or combined to create novel and potent lead compounds.

This strategic approach allows chemists to navigate away from known chemical space and discover innovative drugs that might overcome the limitations of existing molecules, such as toxicity or poor metabolic profiles. nih.gov

Table 4: Scaffold Hopping Strategies for Drug Discovery

| Strategy | Description | Example Application |

|---|---|---|

| Heterocycle Replacement | Swapping one heterocyclic ring for another. nih.gov | Replacing a piperidine ring with a different nitrogen-containing heterocycle to alter solubility. |

| Ring Opening/Closure | Modifying the core by opening or closing a ring structure. nih.gov | Transforming the piperidine ring into an acyclic amine to improve flexibility. |

| Topology-Based Hopping | Designing a completely new scaffold that maintains the 3D orientation of key functional groups. nih.gov | Creating a novel, non-piperidine core that mimics the spatial arrangement of the aminomethyl and chlorophenyl groups. |

| Fragment Linking | Combining different molecular fragments to create a new scaffold. | Using the 4-(4-chlorophenyl)piperidine fragment as a base and linking it to other fragments to explore new interactions with a target. |

Q & A

Q. What are the recommended synthetic routes for 1-Boc-4-(4-chlorophenyl)-4-piperidinemethanamine?

The synthesis typically involves multi-step protocols:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, often using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane).

- Coupling Reactions : Attach the 4-chlorophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl halides and boronic acids.

- Functionalization : Methanamine groups are introduced via reductive amination or alkylation, with careful monitoring of reaction temperatures (0–25°C) to prevent side reactions . Key Validation : Monitor intermediates via TLC and confirm final product purity (>95%) by HPLC .

Q. How should researchers characterize the structural integrity of this compound?

Employ a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to verify backbone structure, aromatic proton integration (4-chlorophenyl), and Boc group presence (δ ~1.4 ppm for tert-butyl).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]: 365.18 g/mol).

- Infrared Spectroscopy (IR) : Identify carbonyl stretching (Boc group, ~1700 cm) and amine vibrations .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.

- Ventilation : Use fume hoods to minimize inhalation risks (acute oral toxicity: Category 3; H301 hazard).

- Storage : Keep in sealed containers under inert gas (N or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.

- Catalyst Tuning : Replace Pd(PPh) with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved aryl halide activation.

- Temperature Gradients : Perform reactions under microwave irradiation (80–120°C) to accelerate rates while minimizing decomposition .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Purity Assessment : Re-crystallize the compound and re-analyze via X-ray diffraction to confirm crystal packing effects.

- Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl; hydrogen bonding in DMSO may shift proton signals.

- DFT Calculations : Use Gaussian or ORCA software to simulate NMR shifts, adjusting for solvent and tautomeric states .

Q. What methodologies are effective for evaluating biological activity?

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands) to determine IC values for dopamine or serotonin receptors.

- Kinetic Analysis : Surface plasmon resonance (SPR) to measure binding kinetics (k, k) with immobilized target proteins.

- In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites .

Q. How to assess stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- Analytical Tools : Monitor degradation products via UPLC-MS and quantify stability using Arrhenius equation-based shelf-life predictions.

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition onset temperatures .

Q. How to address conflicting toxicity data from different studies?

- In Vitro Validation : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC values).

- Comparative Analysis : Cross-reference LD data from zebrafish models (OECD TG 203) with mammalian studies (e.g., rodent acute toxicity).

- Metabolite Profiling : Use LC-HRMS to identify toxic metabolites (e.g., dechlorinated byproducts) that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.